molecular formula C8H7N3O4 B13574969 2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}aceticacid

2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}aceticacid

Cat. No.: B13574969
M. Wt: 209.16 g/mol
InChI Key: HOACJGVIKQWEER-UHFFFAOYSA-N
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Description

2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core with two hydroxyl groups at positions 2 and 4, and an acetic acid moiety attached at position 5

Preparation Methods

The synthesis of 2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic acid can be achieved through several synthetic routes. One common method involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine. This intermediate is then subjected to annellation to construct the pyrrolo ring, resulting in the formation of the pyrrolo[3,2-d]pyrimidine system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols .

Scientific Research Applications

2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antiviral properties . In medicine, derivatives of this compound have shown promise as inhibitors of certain enzymes and receptors, making them potential candidates for drug development

Mechanism of Action

The mechanism of action of 2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the inhibition of viral replication . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic acid can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share a similar pyrimidine core but differ in their substituents and overall structure. The uniqueness of 2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic acid lies in its specific substitution pattern and the presence of the acetic acid moiety, which can influence its chemical reactivity and biological activity. Other similar compounds include pyrrolo[2,3-d]pyrimidine derivatives, which have been studied for their antimicrobial and antiviral properties .

Properties

Molecular Formula

C8H7N3O4

Molecular Weight

209.16 g/mol

IUPAC Name

2-(2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-5-yl)acetic acid

InChI

InChI=1S/C8H7N3O4/c12-5(13)3-11-2-1-4-6(11)7(14)10-8(15)9-4/h1-2H,3H2,(H,12,13)(H2,9,10,14,15)

InChI Key

HOACJGVIKQWEER-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=C1NC(=O)NC2=O)CC(=O)O

Origin of Product

United States

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